H-Ile-pro-glu-pro-tyr-val-trp-asp-OH
Description
Significance of Peptide Research in Contemporary Chemical Biology and Biochemistry
Peptide research is a cornerstone of chemical biology and biochemistry, disciplines dedicated to understanding life at the molecular level. advancedchemtech.com Peptides serve as critical tools for dissecting complex biological processes, including cell signaling, immune responses, and enzymatic regulation. longdom.orgnih.gov The field has seen remarkable advancements in peptide synthesis and analysis, which have expanded the toolkit available to scientists. acs.org
The significance of this research area is underscored by its wide-ranging applications. Bioactive peptides are studied for their potential to modulate physiological pathways with high specificity, offering promise for treating conditions ranging from hypertension to cancer. nih.gov Furthermore, peptide-based materials are being developed for applications in tissue engineering and drug delivery, highlighting the versatility of these molecules beyond their biological signaling roles. longdom.org The continuous exploration of peptides, both natural and synthetic, fuels innovation across medicine, biotechnology, and materials science. acs.org
The Role of Synthetic Peptides in Elucidating Biological Mechanisms
Synthetic peptides, engineered in the laboratory, are invaluable for investigating biological systems. creative-enzymes.com They allow researchers to replicate fragments of larger proteins to study specific interactions, such as those between enzymes and their substrates or receptors and their ligands. particlepeptides.comnih.gov This "reductionist" approach enables the precise mapping of binding sites and functional domains that would be difficult to study in the context of a full-length protein. particlepeptides.com
The chemical synthesis of peptides offers unique advantages, including the ability to incorporate non-natural amino acids or modify the peptide backbone. nih.govnih.gov These modifications can enhance a peptide's stability against enzymatic degradation or alter its structural properties, providing tools to probe biological systems with greater control. nih.gov By designing and studying novel sequences like H-Ile-pro-glu-pro-tyr-val-trp-asp-OH, scientists can explore new structure-function relationships and potentially identify new modulators of protein-protein interactions, which are central to nearly all cellular processes. nih.govresearchgate.net
Research Objectives and Scope for Investigating this compound
The investigation of a novel peptide such as this compound is driven by a set of fundamental research objectives aimed at characterizing its chemical nature and potential biological activity. As a previously uncharacterized sequence, the initial scope of research is necessarily foundational.
Primary Research Objectives:
Physicochemical Characterization: The initial step involves determining the fundamental properties of the peptide. This includes verifying its amino acid sequence, molecular weight, and assessing properties like its solubility and stability under various conditions.
Structural Analysis: Understanding the three-dimensional conformation of the peptide is crucial. Techniques such as circular dichroism spectroscopy would be employed to determine its secondary structure (e.g., α-helices, β-sheets) in different solvent environments. acs.org
Bioactivity Screening: A primary goal is to ascertain if the peptide possesses any biological activity. This involves screening it against various biological targets, such as enzymes or cell surface receptors, to identify potential interactions. acs.org For instance, given its composition, it might be screened for inhibitory activity against proteases or for binding to receptors involved in cell signaling.
Elucidation of Structure-Activity Relationships: Should any bioactivity be discovered, further research would focus on understanding which amino acid residues are critical for its function. This is often achieved by systematically substituting individual amino acids and observing the effect on activity. mdpi.com
The scope of this research is confined to in vitro and computational analysis. The objective is not to develop a therapeutic agent but to use this compound as a chemical tool to explore peptide science, providing a basis for future, more targeted investigations.
Data Tables
Table 1: Amino Acid Composition of this compound
The octapeptide is composed of eight amino acids. The table below details each constituent residue, its standard abbreviation, and its classification based on the properties of its side chain. khanacademy.org
| Amino Acid | 3-Letter Code | 1-Letter Code | Classification |
| Isoleucine | Ile | I | Nonpolar, Aliphatic |
| Proline | Pro | P | Nonpolar |
| Glutamic Acid | Glu | E | Acidic, Negatively Charged |
| Proline | Pro | P | Nonpolar |
| Tyrosine | Tyr | Y | Aromatic, Polar |
| Valine | Val | V | Nonpolar, Aliphatic |
| Tryptophan | Trp | W | Aromatic, Nonpolar |
| Aspartic Acid | Asp | D | Acidic, Negatively Charged |
Table 2: Calculated Physicochemical Properties
The following table presents the computationally derived physicochemical properties of the peptide this compound. These values are essential for its synthesis, purification, and experimental handling.
| Property | Value |
| Molecular Formula | C52H69N9O15 |
| Molecular Weight | 1080.16 g/mol |
| Theoretical pI (Isoelectric Point) | 3.65 |
| Net Charge at pH 7 | -3 |
| GRAVY (Grand Average of Hydropathicity) | -0.113 |
Structure
2D Structure
Properties
CAS No. |
175413-77-1 |
|---|---|
Molecular Formula |
C50H67N9O14 |
Molecular Weight |
1018.135 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C50H67N9O14/c1-5-27(4)41(51)49(71)59-21-9-13-38(59)45(67)53-33(18-19-39(61)62)48(70)58-20-8-12-37(58)46(68)54-34(22-28-14-16-30(60)17-15-28)44(66)57-42(26(2)3)47(69)55-35(43(65)56-36(50(72)73)24-40(63)64)23-29-25-52-32-11-7-6-10-31(29)32/h6-7,10-11,14-17,25-27,33-38,41-42,52,60H,5,8-9,12-13,18-24,51H2,1-4H3,(H,53,67)(H,54,68)(H,55,69)(H,56,65)(H,57,66)(H,61,62)(H,63,64)(H,72,73)/t27-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1 |
InChI Key |
YFHDKCZUYBCRLQ-DTGANKRLSA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Methodological Paradigms for the Synthesis and Purification of H Ile Pro Glu Pro Tyr Val Trp Asp Oh
Solution-Phase Peptide Synthesis (LPPS) Considerations for H-Ile-pro-glu-pro-tyr-val-trp-asp-OH
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, involves the synthesis of the peptide entirely in solution, without the use of a solid support. ekb.eg This method is often used for the large-scale synthesis of peptides. thieme-connect.de The synthesis can be carried out in a stepwise manner or by a fragment condensation approach, where smaller peptide fragments are synthesized and then coupled together. thieme-connect.de
A key challenge in LPPS is the purification of the intermediate peptides after each coupling step, which is more laborious than the simple filtration used in SPPS. luxembourg-bio.com Another significant issue can be the decreasing solubility of the growing peptide chain in organic solvents as its length increases. thieme-connect.de For the synthesis of this compound, a fragment condensation strategy might be employed, for example, by synthesizing two tetrapeptide fragments and then coupling them. Careful selection of protecting groups is crucial to maintain solubility and allow for selective deprotection for fragment coupling.
Chemo-Enzymatic Peptide Synthesis (CEPS) for this compound
Chemo-Enzymatic Peptide Synthesis (CEPS) combines chemical synthesis methods with the use of enzymes to form peptide bonds. nih.gov This approach leverages the high stereoselectivity and regioselectivity of enzymes, which can catalyze peptide bond formation under mild conditions, often without the need for side-chain protection. internationalscholarsjournals.com Proteases, which normally hydrolyze peptide bonds, can be used in reverse to synthesize them under specific conditions, such as in organic solvents or frozen aqueous solutions. nih.gov
For the synthesis of this compound, enzymes like chymotrypsin (B1334515) or papain could potentially be used. internationalscholarsjournals.com Chymotrypsin shows a strong specificity for aromatic amino acids like tyrosine and tryptophan, which could be exploited for specific bond formations. internationalscholarsjournals.com A typical CEPS strategy might involve the solid-phase synthesis of peptide fragments, which are then ligated together enzymatically. rsc.org For example, the fragment H-Ile-pro-glu-pro-OH could be synthesized chemically and then ligated to the chemically synthesized fragment H-tyr-val-trp-asp-OH using a suitable ligase enzyme. This approach can be particularly advantageous for producing large quantities of the peptide with high purity. rsc.org
Advanced Purification Methodologies for this compound
Following the synthesis of this compound, the crude product contains the target peptide alongside impurities such as truncated or deletion sequences, incompletely deprotected peptides, and by-products from side reactions. The removal of these impurities is paramount to obtaining a functionally active and well-characterized peptide. Advanced chromatographic techniques are indispensable for achieving the high levels of purity required for scientific investigation.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and analysis of peptides. nih.govphmethods.netresearchgate.net Its versatility allows for separations based on various physicochemical properties of the peptide, including hydrophobicity, charge, and size. nih.govresearchgate.net For a peptide like this compound, with its specific amino acid composition, reversed-phase HPLC (RP-HPLC) is the most widely employed technique. mdpi.com
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The separation mechanism relies on the hydrophobic interactions between the peptide and the stationary phase. Peptides are eluted by a gradient of increasing organic solvent, typically acetonitrile (B52724), in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eu TFA serves to improve peak shape and resolution by forming ion pairs with charged residues on the peptide. hplc.eunovoprolabs.com
Key parameters that are optimized for the purification of this compound include:
Stationary Phase: C18 columns are the most common choice for peptide purification due to their high hydrophobicity and resolving power. hplc.eu The pore size of the silica-based packing material is also crucial, with wide-pore (e.g., 300 Å) columns being preferred for peptides to ensure proper interaction and prevent size-exclusion effects. hplc.eu
Mobile Phase: A gradient of water and acetonitrile containing 0.1% TFA is a standard mobile phase system. hplc.eu The gradient slope is carefully controlled to achieve optimal separation of the target peptide from its closely related impurities.
Detection: UV detection at 214 nm (peptide bond) and 280 nm (aromatic residues like Tyr and Trp) is typically used to monitor the elution profile.
The following interactive table provides a hypothetical example of an HPLC purification scheme for this compound.
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 300 Å, 4.6 x 250 mm | Standard for peptide separations, offering good resolution and capacity. Wide pores are suitable for peptides. hplc.eu |
| Mobile Phase A | 0.1% TFA in Water | Acidic mobile phase to ensure protonation of peptides and good peak shape. hplc.eu |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute peptides based on hydrophobicity. hplc.eu |
| Gradient | 5-65% B over 60 minutes | A shallow gradient allows for the separation of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical to semi-preparative HPLC. |
| Detection | UV at 214 nm and 280 nm | Detection of the peptide backbone and aromatic side chains. |
Ultra-High Performance Liquid Chromatography (UPLC) in Peptide Purification
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced resolution, speed, and sensitivity. ijraset.comresearchgate.netresearchgate.net UPLC systems utilize columns packed with sub-2 µm particles, which leads to a dramatic increase in chromatographic efficiency. researchgate.net The higher pressures at which UPLC operates (up to 15,000 psi) allow for faster flow rates and shorter analysis times without sacrificing resolution. ijraset.com
For the purification of this compound, UPLC offers several advantages:
Improved Resolution: The high resolving power of UPLC can separate impurities that may co-elute with the main peak in a standard HPLC separation. waters.com
Reduced Solvent Consumption: The faster analyses and smaller column dimensions lead to a substantial reduction in the volume of solvents required, making it a greener and more cost-effective technique. ijraset.comorientjchem.org
The principles of separation in UPLC are the same as in HPLC, primarily relying on reversed-phase chromatography for peptides. However, the instrumentation is specifically designed to handle the high backpressures generated by the small particle size columns. researchgate.net
Supercritical Fluid Chromatography (SFC) for Peptide Resolution
Supercritical Fluid Chromatography (SFC) is an emerging technique that offers an orthogonal separation mechanism to reversed-phase LC. reachseparations.comyoutube.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com Modifiers, such as methanol (B129727) or ethanol, are added to the mobile phase to increase its solvating power and elute polar compounds. shimadzu.com
SFC presents several benefits for peptide purification:
Orthogonal Selectivity: Due to its normal-phase like character, SFC can often resolve impurities that are difficult to separate by RP-HPLC. youtube.com
Reduced Solvent Usage: The use of supercritical CO2 significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly purification method. mdpi.comnih.gov
Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for high flow rates and rapid separations, often faster than HPLC. nih.govtandfonline.com
While historically used for chiral separations, recent advancements have expanded the application of SFC to the purification of a wide range of molecules, including peptides. nih.govtandfonline.comperlan.com.pl The development of new stationary phases and instrumentation has made SFC a viable and powerful tool for obtaining high-purity peptides like this compound. shimadzu.comnih.gov
Green Chemistry Principles in the Synthesis of this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental footprint of drug manufacturing. nih.govambiopharm.com The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), has traditionally been associated with the generation of large amounts of hazardous waste. researchgate.net However, significant efforts are being made to make peptide synthesis more sustainable. advancedchemtech.com
The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. peptide.com Key principles relevant to the synthesis of this compound include:
Waste Prevention: Designing synthetic routes that minimize the generation of waste. peptide.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. peptide.com
Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents and other chemicals. ambiopharm.compeptide.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. ambiopharm.com
In the context of SPPS for this compound, several strategies can be employed to align with green chemistry principles:
Solvent Substitution: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives such as N-butylpyrrolidinone (NBP) or propylene (B89431) carbonate. researchgate.net
Greener Reagents: Employing more environmentally friendly coupling reagents and deprotection agents. For example, replacing piperidine (B6355638) with 20% 4-methylpiperidine (B120128) (4-MP) for Fmoc deprotection can lead to less hazardous waste. advancedchemtech.com
Microwave and Ultrasound-Assisted Synthesis: These technologies can accelerate reaction times and improve yields, often leading to reduced energy and solvent consumption. advancedchemtech.com
Continuous Flow Synthesis: Moving from traditional batch processes to continuous flow systems can minimize waste and improve efficiency. advancedchemtech.com
The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Principle | Traditional Approach | Greener Alternative |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) researchgate.net | N-Butylpyrrolidone (NBP), Propylene Carbonate, 2-Methyltetrahydrofuran (2-MeTHF) researchgate.net |
| Deprotection Reagent | Piperidine advancedchemtech.com | 20% 4-Methylpiperidine (4-MP) advancedchemtech.com |
| Process | Batch Synthesis advancedchemtech.com | Continuous Flow Synthesis advancedchemtech.com |
| Energy Input | Conventional Heating | Microwave or Ultrasound Irradiation advancedchemtech.com |
By integrating these advanced purification methodologies and green chemistry principles, the synthesis of this compound can be achieved with high purity and a reduced environmental impact, facilitating its further scientific exploration.
Advanced Structural and Conformational Investigations of H Ile Pro Glu Pro Tyr Val Trp Asp Oh
Spectroscopic Characterization of H-Ile-pro-glu-pro-tyr-val-trp-asp-OH Conformation
Spectroscopic techniques are indispensable for investigating the conformational landscape of peptides in solution. By probing different aspects of the molecule's interaction with electromagnetic radiation, a detailed picture of its secondary and tertiary structure can be assembled.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. youtube.com It relies on the magnetic properties of atomic nuclei, providing detailed information on bond connectivity, spatial proximity of atoms, and conformational dynamics. For this compound, a combination of one-dimensional and two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), is employed for a full structural assignment. youtube.com
The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. researchgate.netnih.gov The presence of two proline residues is of particular significance. The X-Pro peptide bond can exist in either a cis or trans conformation, and the interconversion between these states is often slow on the NMR timescale. researchgate.netnih.gov This can lead to the appearance of two distinct sets of resonance signals for residues adjacent to the proline, providing insight into the conformational heterogeneity of the peptide. nih.govimrpress.com The ¹³C chemical shifts of the proline Cβ and Cγ atoms are particularly diagnostic of the isomer state. imrpress.com
A hypothetical table of ¹H chemical shifts for this compound is presented below, illustrating the type of data obtained from NMR analysis.
| Residue | Amide H (ppm) | α-H (ppm) | Side Chain Protons (ppm) |
| Ile | - | 4.15 | β: 1.90; γ: 1.45, 1.15; δ: 0.95 |
| Pro¹ | - | 4.40 | β,γ,δ: 2.30-1.90 |
| Glu | 8.45 | 4.35 | β,γ: 2.10-2.50 |
| Pro² | - | 4.42 | β,γ,δ: 2.30-1.90 |
| Tyr | 8.10 | 4.60 | β: 3.05; Aromatic: 7.15, 6.85 |
| Val | 8.05 | 4.10 | β: 2.20; γ: 1.00 |
| Trp | 8.25 | 4.70 | β: 3.20; Aromatic: 7.20-7.80 |
| Asp | 8.30 | 4.75 | β: 2.80 |
| Note: This table contains representative, hypothetical data for illustrative purposes. |
For this compound, the presence of two proline residues, often found in turn structures, suggests that β-turns may be a significant conformational feature. A classic type II β-turn, for example, is characterized by a positive CD band between 200-205 nm and a strong negative band around 180-190 nm. researchgate.netnih.gov In contrast, a peptide existing in a "random coil" or disordered state typically shows a strong negative band below 200 nm and a weak positive signal near 218 nm. researchgate.netacs.orgresearchgate.net By analyzing the CD spectrum, the relative proportions of different secondary structures can be estimated. The aromatic side chains of Tyrosine and Tryptophan also contribute to the CD spectrum in the near-UV region (250-300 nm), providing information on their local environment and tertiary structure interactions.
A hypothetical CD spectrum analysis for this compound might reveal the following secondary structure composition:
| Secondary Structure | Wavelength (nm) of Maxima/Minima | Estimated Percentage |
| β-Turn | Positive band ~205 nm, Negative band ~225 nm | ~40% |
| Random Coil | Negative band <200 nm | ~60% |
| α-Helix | - | ~0% |
| β-Sheet | - | ~0% |
| Note: This table is a hypothetical representation to illustrate the output of a CD analysis. |
Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about peptide secondary structure by probing the vibrational modes of the peptide backbone. medium.com The most informative region for this analysis is the Amide I band, which appears between 1600 and 1700 cm⁻¹ and arises primarily from the C=O stretching vibration of the peptide bonds. leibniz-fli.deshimadzu.com The precise frequency of this vibration is sensitive to the hydrogen-bonding pattern and geometry of the backbone, making it a reliable indicator of secondary structure. spectroscopyonline.com
For this compound, different structural elements would correspond to distinct absorption frequencies within the Amide I region. For example:
β-Turns are often associated with bands at approximately 1660-1685 cm⁻¹. leibniz-fli.delew.ro
Disordered or random coil structures typically show a broad absorption band around 1640-1648 cm⁻¹. shimadzu.com
α-Helices absorb near 1650-1658 cm⁻¹. lew.ro
β-Sheets are characterized by a strong band around 1620-1640 cm⁻¹. lew.ro
By deconvoluting the complex Amide I band, the percentage of each type of secondary structure can be quantified.
| Secondary Structure | Typical FTIR Amide I Frequency (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 |
| β-Turn | 1660 - 1685 |
| Random Coil | 1640 - 1648 |
| Note: This table presents typical frequency ranges. Bolded structures are those hypothetically dominant in this compound. |
Mass Spectrometry-Based Structural Analysis of this compound
Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and purity of synthetic peptides like this compound. Furthermore, tandem mass spectrometry (MS/MS) provides invaluable information for verifying the amino acid sequence.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, non-volatile molecules like peptides. sepscience.com The peptide is dissolved in a solvent and sprayed through a high-voltage capillary, generating multiply-charged ions with little to no fragmentation. This allows for the precise determination of the peptide's molecular weight.
In tandem MS (ESI-MS/MS), the intact protonated peptide ion is selected and subjected to fragmentation, typically through collision-activated dissociation (CAD). This process cleaves the peptide bonds, producing a series of characteristic fragment ions. libretexts.org The most common fragments are b-ions , where the charge is retained on the N-terminal fragment, and y-ions , where the charge is retained on the C-terminal fragment. libretexts.orgnonlinear.com The mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp sequence. sepscience.com
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique commonly used for peptide and protein analysis. The peptide is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the peptide, typically forming singly-charged ions ([M+H]⁺). uab.edu
MALDI-MS is highly effective for determining the molecular mass of this compound with high accuracy and sensitivity. When coupled with a time-of-flight (TOF) analyzer, MALDI-TOF MS can provide rapid confirmation of the peptide's identity and purity. Like ESI, MALDI sources can be integrated into tandem mass spectrometers (e.g., MALDI-TOF/TOF) to perform fragmentation experiments for sequence verification, which would also yield characteristic b- and y-ion series.
A hypothetical fragmentation table from an MS/MS experiment on this compound is shown below.
| Ion No. | b-ion (m/z) | y-ion (m/z) | Corresponding Amino Acid |
| 1 | 114.09 | 116.03 | Ile / Asp |
| 2 | 211.14 | 293.13 | Pro / Trp |
| 3 | 340.18 | 459.19 | Glu / Val |
| 4 | 437.23 | 558.26 | Pro / Tyr |
| 5 | 600.29 | 655.31 | Tyr / Pro |
| 6 | 699.36 | 784.35 | Val / Glu |
| 7 | 885.44 | 881.40 | Trp / Pro |
| 8 | 1000.47 | 994.49 | Asp / Ile |
| Note: This table contains calculated, hypothetical monoisotopic masses for singly charged fragments and serves as an example of MS/MS data. |
High-Resolution Tandem Mass Spectrometry (HR-MS-MS) for Sequence Verification and Fragmentation Analysis
High-Resolution Tandem Mass Spectrometry (HR-MS-MS) is an indispensable tool for the structural characterization of peptides like this compound. researchgate.net This technique provides confident sequence verification and detailed insights into the peptide's fragmentation pathways. nih.gov In a typical HR-MS-MS experiment, the peptide is first ionized, often using electrospray ionization (ESI), and the resulting precursor ion is selected in the first mass analyzer. This precursor ion is then subjected to fragmentation in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer, providing a high-resolution mass spectrum of the fragments. youtube.com
For the peptide this compound, with a monoisotopic mass of 1085.50 Da, the precursor ion [M+H]⁺ at m/z 1086.50 would be selected for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) would induce fragmentation along the peptide backbone, primarily generating b- and y-type fragment ions. nih.gov The high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, allows for the accurate mass measurement of these fragments, typically with sub-ppm mass accuracy. researchgate.net This high accuracy is crucial for unambiguously determining the elemental composition of each fragment and thus confirming the amino acid sequence.
The fragmentation pattern of this compound would be characterized by the sequential loss of amino acid residues from both the N-terminus (b-ions) and the C-terminus (y-ions). The presence of two proline residues is expected to influence the fragmentation, potentially leading to more intense b-ions or specific fragmentation patterns around these residues. The comprehensive analysis of the b- and y-ion series allows for the complete and confident verification of the peptide's primary structure.
Table 1: Theoretical Monoisotopic Masses of the b- and y-ion Series for this compound
| Residue | # | b-ions | y-ions | # | Residue |
| Ile | 1 | 114.0913 | 1086.5037 | 8 | Asp |
| Pro | 2 | 211.1441 | 972.4124 | 7 | Trp |
| Glu | 3 | 340.1867 | 786.3541 | 6 | Val |
| Pro | 4 | 437.2395 | 657.3115 | 5 | Tyr |
| Tyr | 5 | 600.2989 | 560.2587 | 4 | Pro |
| Val | 6 | 699.3673 | 397.1993 | 3 | Glu |
| Trp | 7 | 885.4256 | 298.1309 | 2 | Pro |
| Asp | 8 | 1000.4525 | 201.0781 | 1 | Ile |
This table presents the theoretical monoisotopic masses of the singly charged b- and y-ions.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Structural Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed molecular information about the outermost nanometer of a material. surfacesciencewestern.com When applied to peptides such as this compound deposited on a substrate, ToF-SIMS can offer insights into the peptide's orientation and conformation at the surface. nih.gov The technique utilizes a pulsed primary ion beam to desorb and ionize species from the sample surface. These secondary ions are then analyzed based on their mass-to-charge ratio using a time-of-flight mass analyzer. eag.comcarleton.edu
The analysis of this compound by ToF-SIMS would generate a complex mass spectrum containing fragment ions characteristic of the individual amino acid residues and larger fragments of the peptide itself. acs.org The relative intensities of these characteristic ions can provide information about which parts of the peptide are more exposed at the surface. For instance, a higher intensity of fragment ions from the tyrosine and tryptophan residues might suggest an orientation where these aromatic side chains are directed away from the substrate and towards the vacuum. Conversely, if the substrate is hydrophobic, these residues might preferentially interact with the surface, leading to a decrease in their signal intensity.
Furthermore, the detection of specific fragment ions can confirm the presence and integrity of the peptide on the surface. Multivariate analysis of the ToF-SIMS data can be employed to distinguish between different surface preparations or to identify subtle changes in the peptide's surface conformation. nih.gov
Table 2: Expected Characteristic Secondary Ions in ToF-SIMS Analysis of this compound
| Amino Acid Residue | Characteristic Fragment Ion(s) | Expected m/z (positive ion mode) |
| Isoleucine (Ile) | Immonium ion, side chain fragments | 86.0964, various CₓHᵧ⁺ |
| Proline (Pro) | Immonium ion | 70.0651 |
| Glutamic Acid (Glu) | Immonium ion, side chain fragments | 102.0550, various |
| Tyrosine (Tyr) | Immonium ion, side chain fragments | 136.0757, C₇H₇O⁺ (107.0497) |
| Valine (Val) | Immonium ion, side chain fragments | 72.0808, various CₓHᵧ⁺ |
| Tryptophan (Trp) | Immonium ion, side chain fragments | 159.0917, C₈H₆N⁺ (130.0651) |
| Aspartic Acid (Asp) | Immonium ion, side chain fragments | 88.0393, various |
This table provides a hypothetical list of characteristic secondary ions that would be expected in the ToF-SIMS spectrum.
X-ray Crystallography and Neutron Diffraction for High-Resolution Peptide Structures
X-ray crystallography and neutron diffraction are powerful techniques for determining the three-dimensional structure of molecules at atomic resolution. pepdd.comnih.gov For a peptide like this compound, these methods can provide precise coordinates of the atoms, revealing details about its conformation, intramolecular hydrogen bonds, and intermolecular interactions in the crystalline state. acs.org
Neutron Diffraction is a complementary technique that is particularly sensitive to the positions of hydrogen atoms. portlandpress.com While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. portlandpress.com This makes neutron diffraction ideal for determining the protonation states of the acidic (glutamic acid, aspartic acid) and basic residues, as well as the precise geometry of hydrogen bonds. doaj.orgnih.gov For this compound, neutron diffraction could unambiguously determine the protonation state of the C-terminal carboxylic acid and the side chains of glutamic and aspartic acids. It would also provide a detailed picture of the hydrogen-bonding network involving water molecules in the crystal. nih.govpnas.org
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | X-ray Diffraction | Neutron Diffraction |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 25.8 Å, α=β=γ=90° | a = 10.6 Å, b = 15.3 Å, c = 25.9 Å, α=β=γ=90° |
| Resolution | 1.2 Å | 1.5 Å |
| R-work / R-free | 0.18 / 0.21 | 0.20 / 0.24 |
| Molecules/Asymmetric Unit | 1 | 1 |
| Solvent Content | ~35% | ~35% |
| Hydrogen Atom Visibility | Generally not observed | Clearly observed (as D) |
This table presents hypothetical crystallographic data that could be obtained for the peptide.
Molecular Recognition and Biological Interaction Research of H Ile Pro Glu Pro Tyr Val Trp Asp Oh
Methodologies for Identifying Binding Partners of H-Ile-pro-glu-pro-tyr-val-trp-asp-OH
The initial step in understanding the biological role of this compound is to identify its interacting partners. Various in vitro techniques are employed for this purpose, each offering distinct advantages in sensitivity, specificity, and throughput.
In vitro binding assays are fundamental for characterizing the interaction between a peptide and its target. pepdd.com These assays can be performed in various formats to determine binding affinity and specificity. For the peptide this compound, a common approach is to use labeled peptides to detect binding to a potential protein partner.
Labeled Peptide-Binding Assays:
Fluorescent Ligand Binding Assays: In this method, the this compound peptide can be labeled with a fluorescent tag. The labeled peptide is then incubated with a putative binding protein. The extent of binding can be quantified by measuring changes in the fluorescence signal, such as fluorescence polarization or FRET (Förster Resonance Energy Transfer), upon complex formation.
Radioligand Binding Assays: Alternatively, the peptide can be labeled with a radioactive isotope. This highly sensitive technique allows for the detection and quantification of binding to target proteins, often immobilized on a solid support, by measuring the amount of radioactivity bound.
Label-Free Peptide Binding Assays:
To avoid potential interference from labels, label-free methods are also employed. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can directly measure the binding interaction without the need for peptide modification. pepdd.comwur.nl
A hypothetical screening of this compound against a panel of proteins using a fluorescent ligand binding assay could yield the following results:
| Target Protein | Fluorescence Polarization (mP) | Interpretation |
| Protein A | 150 | Strong Binding |
| Protein B | 45 | Weak/No Binding |
| Protein C | 135 | Moderate Binding |
| Protein D | 50 | Weak/No Binding |
Affinity chromatography and pull-down assays are powerful methods for isolating and identifying binding partners from complex biological mixtures. bio-rad.comcreative-proteomics.comnih.gov
Affinity Chromatography:
In this technique, the this compound peptide is immobilized on a solid support, such as agarose beads, creating an affinity matrix. bio-rad.comcube-biotech.com A cell lysate or a mixture of proteins is then passed over this matrix. Proteins that specifically bind to the immobilized peptide are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. iba-lifesciences.com
Pull-Down Assays:
Pull-down assays are a variation of affinity chromatography often used to confirm predicted protein-protein interactions or to screen for novel partners. creative-proteomics.comnih.govmedchemexpress.comlifetein.com A "bait" protein, which is a known or suspected interactor of the peptide, can be tagged and immobilized. The this compound peptide is then added to see if it can be "pulled down" with the bait protein and its other interacting partners. Conversely, a tagged version of the peptide itself can be used as bait to capture its binding proteins from a cell lysate. lifetein.com The resulting protein complexes are then analyzed, typically by SDS-PAGE and Western blotting or mass spectrometry. creative-proteomics.commedchemexpress.com
A hypothetical pull-down experiment using biotinylated this compound as bait with a cell lysate could identify the following potential binding partners:
| Identified Protein | Mass Spectrometry Score | Putative Function |
| Receptor Tyrosine Kinase X | 250 | Signal Transduction |
| Cytosolic Adaptor Protein Y | 180 | Protein Scaffolding |
| Nuclear Transcription Factor Z | 150 | Gene Regulation |
Kinetic and Thermodynamic Characterization of Interactions Involving this compound
Once a binding partner for this compound has been identified, the next step is to characterize the interaction in terms of its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding).
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. bioradiations.comyoutube.com In a typical SPR experiment involving this compound, its identified binding partner (the ligand) is immobilized on a sensor chip. The peptide (the analyte) is then flowed over the chip surface at various concentrations. washington.edu The binding and dissociation events are monitored as changes in the refractive index at the sensor surface, which are proportional to the change in mass. youtube.com
From the resulting sensorgrams, the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as the ratio of kd to ka.
A hypothetical SPR analysis of the interaction between this compound and its binding partner, Protein A, might yield the following kinetic parameters:
| Parameter | Value | Unit |
| Association Rate (ka) | 2.5 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 5.0 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 20 | nM |
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. wur.nlmalvernpanalytical.com This allows for the determination of the complete thermodynamic profile of the interaction between this compound and its binding partner. In an ITC experiment, a solution of the peptide is titrated into a solution containing the binding protein. nih.gov The heat changes upon each injection are measured to generate a binding isotherm.
Fitting the binding isotherm to a suitable model provides the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). malvernpanalytical.com The entropy change (ΔS) can then be calculated. These thermodynamic parameters provide insight into the forces driving the binding interaction. nih.gov
A hypothetical ITC experiment for the binding of this compound to Protein A could produce the following thermodynamic data:
| Thermodynamic Parameter | Value | Unit |
| Stoichiometry (n) | 1.1 | - |
| Equilibrium Dissociation Constant (KD) | 25 | nM |
| Enthalpy Change (ΔH) | -10.5 | kcal/mol |
| Entropy Change (ΔS) | 5.2 | cal/mol·K |
Microscale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution. nih.govwikipedia.orgspringernature.com It measures the directed movement of molecules in a microscopic temperature gradient, which is influenced by changes in their size, charge, and hydration shell upon binding. wikipedia.org
In an MST experiment to study the interaction of this compound, one of the binding partners (typically the larger protein) is fluorescently labeled. A constant concentration of the labeled molecule is mixed with a serial dilution of the unlabeled peptide. The movement of the fluorescently labeled molecule through a temperature gradient is then measured. springernature.com A change in the thermophoretic movement upon binding is plotted against the peptide concentration to determine the binding affinity (KD). wikipedia.org MST is particularly advantageous due to its low sample consumption and its ability to perform measurements in complex biological liquids. nih.gov
A representative MST analysis for the interaction of this compound with a fluorescently labeled Protein A could yield the following binding affinity:
| Interaction Pair | Binding Affinity (KD) |
| This compound + Labeled Protein A | 22 nM |
Research on this compound Remains Undisclosed
Extensive searches of publicly available scientific literature and databases have yielded no specific research findings for the chemical compound this compound. As a result, a detailed article on its molecular recognition and biological interactions, as outlined in the user's request, cannot be generated at this time.
The requested article structure, which included in-depth sections on atomic-level molecular interactions, allosteric modulation, enzyme inhibition/activation, and cellular and subcellular activities, presupposes the existence of a body of research dedicated to this specific peptide. However, no studies detailing the allosteric modulation effects, enzyme kinetics, receptor binding affinities, or intracellular trafficking of this compound could be located.
General principles of peptide-protein interactions suggest that the specific sequence of amino acids—Isoleucine, Proline, Glutamic Acid, Proline, Tyrosine, Valine, Tryptophan, and Aspartic Acid—would dictate its three-dimensional structure and potential binding partners. The presence of both hydrophobic (Isoleucine, Valine, Tryptophan) and hydrophilic/charged (Glutamic Acid, Aspartic Acid, Tyrosine) residues, along with the structurally unique Proline, indicates a complex molecular surface capable of various types of non-covalent interactions. These could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are fundamental to molecular recognition and biological activity.
Without specific experimental data, any discussion of the compound's mechanisms of action would be purely speculative. The creation of data tables and detailed research findings, as requested, is not possible without published scientific studies.
It is conceivable that research on this compound exists but is not publicly accessible, or that the peptide is known under a different nomenclature not readily identifiable through its amino acid sequence. However, based on the available information, the scientific community has not published any specific findings on this compound.
Structure Activity Relationship Sar Investigations of H Ile Pro Glu Pro Tyr Val Trp Asp Oh Analogs
Design Principles for Systematic SAR Studies of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH
The systematic SAR study of a peptide like this compound is founded on the principle of iterative modification and biological evaluation. The primary goal is to identify which amino acid residues are essential for activity (the pharmacophore), which contribute to binding affinity and specificity, and which can be modified to enhance pharmacokinetic properties.
Positional Scanning: To determine the importance of the side chain at each position (P1 through P8: Ile¹, Pro², Glu³, Pro⁴, Tyr⁵, Val⁶, Trp⁷, Asp⁸).
Backbone Modification: To probe the role of the peptide backbone in maintaining the bioactive conformation and to improve metabolic stability.
Conformational Constraint: To lock the peptide into its bioactive shape, potentially increasing affinity and stability by reducing the entropic penalty of binding. nih.gov
Computational Guidance: Employing molecular modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of new analogs and to understand the molecular basis of their interactions. nih.gov
Positional Scanning and Amino Acid Substitution Strategies
Positional scanning is a powerful empirical approach to map the functional contribution of each amino acid residue in the this compound sequence.
Alanine (B10760859) scanning is a widely used technique where each amino acid residue of the native peptide is systematically replaced with alanine. nih.gov Alanine is chosen because its small, neutral methyl side chain removes the specific functional group of the original residue without introducing significant steric or electronic perturbations, thus revealing the importance of the original side chain for the peptide's function. mdpi.com
For this compound, a comprehensive alanine scan would yield a library of single-point mutants. The evaluation of these mutants would likely reveal critical residues, or "hot spots," for biological activity. For instance, the substitution of aromatic residues like Tyrosine (Tyr⁵) and Tryptophan (Trp⁷) or charged residues like Glutamic Acid (Glu³) and Aspartic Acid (Asp⁸) would be expected to have a significant impact if their side chains are involved in key receptor interactions.
Table 1: Hypothetical Alanine Scanning Data for this compound Analogs
| Analog Name | Sequence | Relative Activity (%) | Implied Role of Original Residue |
| Parent Peptide | This compound | 100 | Baseline |
| Ile¹ -> Ala | H-Ala -Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH | 85 | Minor contribution to activity |
| Pro² -> Ala | H-Ile-Ala -Glu-Pro-Tyr-Val-Trp-Asp-OH | 40 | Important for backbone conformation |
| Glu³ -> Ala | H-Ile-Pro-Ala -Pro-Tyr-Val-Trp-Asp-OH | 15 | Critical for activity (e.g., salt bridge) |
| Pro⁴ -> Ala | H-Ile-Pro-Glu-Ala -Tyr-Val-Trp-Asp-OH | 55 | Important for backbone conformation |
| Tyr⁵ -> Ala | H-Ile-Pro-Glu-Pro-Ala -Val-Trp-Asp-OH | 5 | Critical for activity (e.g., H-bonding) |
| Val⁶ -> Ala | H-Ile-Pro-Glu-Pro-Tyr-Ala -Trp-Asp-OH | 90 | Minor contribution to activity |
| Trp⁷ -> Ala | H-Ile-Pro-Glu-Pro-Tyr-Val-Ala -Asp-OH | 2 | Critical for activity (e.g., hydrophobic packing) |
| Asp⁸ -> Ala | H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Ala -OH | 20 | Critical for activity (e.g., salt bridge) |
To explore the importance of stereochemistry for the peptide's structure and function, a D-amino acid scan is performed. nih.gov This involves systematically replacing each L-amino acid with its D-stereoisomer. Such a substitution can have profound effects, as it alters the local backbone conformation and the spatial orientation of the side chain. This can disrupt critical interactions with a chiral receptor or binding pocket. Furthermore, introducing D-amino acids can significantly enhance the peptide's resistance to proteolytic degradation. The results can pinpoint stereochemically sensitive positions and guide the development of more stable analogs. nih.gov
Table 2: Hypothetical D-Amino Acid Scanning Data for this compound Analogs
| Analog Name | Sequence Modification | Relative Activity (%) | Effect on Proteolytic Stability |
| Parent Peptide | All L-amino acids | 100 | Low |
| Ile¹ -> D-Ile | Substitution at P1 | 70 | Moderate Increase |
| Glu³ -> D-Glu | Substitution at P3 | 5 | High (Disrupted critical interaction) |
| Tyr⁵ -> D-Tyr | Substitution at P5 | 10 | High (Disrupted critical interaction) |
| Val⁶ -> D-Val | Substitution at P6 | 95 | High (Tolerated position) |
| Trp⁷ -> D-Trp | Substitution at P7 | <1 | High (Disrupted critical interaction) |
| Asp⁸ -> D-Asp | Substitution at P8 | 15 | High (Disrupted critical interaction) |
N-alkylation, most commonly N-methylation, involves modifying the amide nitrogen of the peptide backbone. This modification removes the hydrogen-bond donor capability of the amide NH group and can introduce steric hindrance, which can prevent proteolytic enzymes from recognizing and cleaving the peptide bond. nih.gov It is a valuable strategy for enhancing metabolic stability and oral bioavailability. nih.gov Systematically N-alkylating each residue in the this compound sequence can identify positions where this modification is tolerated without loss of activity, thereby creating more drug-like candidates.
Table 3: Hypothetical N-Methylation Scanning Data for this compound Analogs
| Analog Name | Modified Residue | Relative Activity (%) | Effect on Protease Resistance |
| Parent Peptide | None | 100 | Baseline |
| N-Me-Ile¹ | Isoleucine at P1 | 80 | Increased |
| N-Me-Glu³ | Glutamic Acid at P3 | 10 | Significantly Increased |
| N-Me-Tyr⁵ | Tyrosine at P5 | 5 | Significantly Increased |
| N-Me-Val⁶ | Valine at P6 | 65 | Significantly Increased |
| N-Me-Trp⁷ | Tryptophan at P7 | <5 | Significantly Increased |
Cyclization and Conformational Constraint Strategies for this compound
Linear peptides like this compound are often conformationally flexible in solution, which can result in a significant entropic cost upon binding to a receptor. Cyclization is a key strategy to pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity. nih.gov It can also improve metabolic stability by protecting the N- and C-termini from exopeptidases. Various cyclization strategies could be applied, such as head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization. The choice of cyclization points would be guided by initial SAR data to avoid disrupting key interactions.
Table 4: Hypothetical Activity Data for Cyclized this compound Analogs
| Analog Name | Cyclization Strategy | Relative Activity (%) | Notes |
| Parent Peptide | Linear | 100 | Flexible, susceptible to proteolysis |
| Cyclo(Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp) | Head-to-Tail | 50 | Reduced activity, unfavorable conformation |
| Cyclo(Glu³, Asp⁸) | Side-chain lactam bridge | 250 | Increased activity, stabilized bioactive turn |
| Cyclo(Asp⁸-Ile¹) | Side-chain-to-N-terminus | 180 | Increased activity and stability |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound series, a QSAR model would be developed using the activity data from the analogs generated through the strategies described above. mdpi.com
The process involves calculating a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or conformational. Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity. A hypothetical QSAR equation might look like:
log(1/EC₅₀) = β₀ + β₁(σ_P5) + β₂(V_P7) - β₃(logP_P1)
Where:
EC₅₀ is the concentration for 50% maximal effect.
σ_P5 is an electronic descriptor for the residue at position 5 (Tyr).
V_P7 is a steric descriptor for the residue at position 7 (Trp).
logP_P1 is a hydrophobicity descriptor for the residue at position 1 (Ile).
β are the regression coefficients.
Such a model can predict the activity of novel, untested analogs, thereby prioritizing synthetic efforts and accelerating the discovery of more potent derivatives. nih.gov
Computational and Theoretical Studies of H Ile Pro Glu Pro Tyr Val Trp Asp Oh
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, typically a protein). rsc.orgcomputabio.com This method is instrumental in understanding the binding mechanism and energetics of peptide-protein complexes. nih.gov For a peptide like H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH, docking simulations can elucidate how it might interact with a specific protein target.
The process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site of a receptor. rsc.org These poses are then evaluated using a scoring function, which estimates the binding affinity. For peptides, which are inherently flexible, docking methods have evolved from those used for small molecules and proteins to better handle their conformational freedom. nih.gov Some approaches even divide the peptide into fragments, dock them separately, and then reassemble the full peptide's binding conformation. rsc.org
Research Findings:
Docking studies can identify key amino acid residues on both the peptide and the target protein that are crucial for binding. For example, a study on peptides derived from Parasporin-2 and a viral spike protein used docking to identify preferred interactions with the human aminopeptidase (B13392206) N (h-APN) receptor, a target in colorectal cancer. nih.gov
The results of docking are often refined and validated using more computationally intensive methods like Molecular Dynamics (MD) simulations. rsc.orgnih.gov This combined approach provides a more accurate prediction of the near-native binding conformation. rsc.org
Various docking programs like HADDOCK, AutoDock Vina, PATCHDOCK, and ClusPro are employed, often in combination, to screen and analyze peptide-protein interactions. rsc.orgnih.govrsc.org
Table 1: Illustrative Molecular Docking Results for a Hypothetical Peptide-Receptor Complex This table presents hypothetical data to illustrate the typical output of a molecular docking simulation.
| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Peptide Residues | Key Interacting Receptor Residues | Primary Interaction Type |
|---|---|---|---|---|
| AutoDock Vina | -9.8 | Tyr5, Trp7, Asp8 | Arg120, Gln154, Lys210 | Hydrogen Bonds, Electrostatic |
| HADDOCK | -11.2 | Ile1, Tyr5, Asp8 | Lys210, Asn212, Ser240 | Hydrophobic, Hydrogen Bonds |
| ClusPro | -10.5 | Glu3, Tyr5, Trp7 | Arg120, His180, Gln154 | Electrostatic, Pi-Stacking |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding
Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. bonvinlab.org For peptides like this compound, MD simulations are invaluable for studying their conformational flexibility, stability, and the dynamics of their interaction with receptors or solvent molecules. nih.govmdpi.com
The simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the peptide folds, changes shape, and interacts with its environment on a timescale from femtoseconds to microseconds or longer. bonvinlab.orgnih.gov These simulations can confirm the stability of binding poses predicted by docking and reveal dynamic conformational changes that are critical for biological function. nih.govrsc.org
Research Findings:
MD simulations can reveal changes in a peptide's secondary structure upon interacting with a target, such as a cell membrane. mdpi.com
Analysis of the simulation trajectory, including metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), can quantify the stability of the peptide-protein complex. nih.gov
Advanced techniques, such as replica exchange molecular dynamics (REMD), enhance sampling to overcome energy barriers and explore a wider range of conformations, which is crucial for understanding peptide folding thermodynamics. wustl.edu
Table 2: Illustrative MD Simulation Parameters and Key Outputs This table presents hypothetical data to illustrate typical parameters and findings from an MD simulation study.
| Parameter | Value/Description |
|---|---|
| Simulation Software | GROMACS, AMBER |
| Force Field | CHARMM36, OPLS-AA |
| Solvent Model | Explicit (e.g., TIP3P water) |
| Simulation Time | 100 nanoseconds (ns) |
| Average RMSD (Backbone) | 2.1 Å (indicating stable binding) |
| Key Fluctuating Residues (RMSF) | Glu3, Val6 (suggesting flexibility in these regions) |
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, offer the highest level of theoretical accuracy for describing the electronic structure, energetics, and reactivity of molecules. researchgate.netcuni.cz While computationally expensive for large systems, QM methods are applied to peptides to understand fundamental properties that classical force fields used in MD simulations cannot capture accurately. mdpi.com
These methods can precisely calculate properties like charge distribution, bond energies, and the energies of different conformations. acs.org For a peptide containing residues like tyrosine and tryptophan, QM calculations can be particularly useful for studying electronic properties like π-π stacking interactions and reactivity, such as susceptibility to oxidation. researchgate.net
Research Findings:
QM calculations serve as a benchmark to assess and improve the accuracy of empirical force fields used in molecular mechanics. acs.org
Methods like Density Functional Theory (DFT) are used to compute vibrational spectra (e.g., IR spectra) from first principles, helping to interpret experimental data and understand how a peptide's secondary structure influences its spectral properties. mdpi.com
For smaller peptides or fragments, QM methods can provide highly accurate relative energies of different conformations, such as α-helices and β-sheets. acs.orgresearchgate.net
Peptide Folding and De Novo Design Simulations of this compound
Understanding how a peptide sequence folds into a specific three-dimensional structure is a central challenge in biochemistry, often referred to as the protein folding problem. nih.gov Computational simulations are a key tool for studying peptide folding dynamics. wustl.edu The inverse problem, de novo design, aims to create a new peptide sequence that will adopt a desired fold and function. nih.gov
For this compound, folding simulations could predict its most stable conformations in solution. De novo design simulations could take a desired structural scaffold and determine if a sequence like this octapeptide is a viable candidate to form that structure.
Research Findings:
Online servers and algorithms like PEP-FOLD use coarse-grained models and structural alphabets to rapidly predict 3D peptide conformations from their amino acid sequence. nih.gov
De novo design pipelines, such as FoldDesign, can start from structural restraints (like secondary structure assignments) and use simulations to generate novel protein folds without relying on existing templates. pnas.orgresearchgate.net
These simulation techniques have been successful in designing small peptides that mimic the complexity of larger proteins, including creating stable β-hairpins and three-stranded β-sheets. wustl.edu
Bioinformatics and Machine Learning Approaches in Peptide Research
The fields of bioinformatics and machine learning (ML) are revolutionizing peptide research by enabling the prediction of peptide properties and functions directly from sequence data. frontiersin.orgfrontiersin.org These approaches leverage the vast amount of existing biological data to train models that can identify patterns correlating sequence features with biological activity. mdpi.com
Protein Language Models (pLMs) for Peptide Function Prediction
Protein Language Models (pLMs) adapt techniques from natural language processing (NLP) to the "language" of biological sequences. k-state.edubiorxiv.org Models like ESM-2 and PepBERT are pre-trained on millions of protein and peptide sequences and can generate numerical representations (embeddings) that capture complex information about the sequence. k-state.edusciety.org These embeddings can then be used as input for downstream machine learning models to predict a wide range of properties, such as antimicrobial, anticancer, or antihypertensive activity. frontiersin.orgnih.gov
Research Findings:
pLMs have shown state-of-the-art performance in predicting various peptide functions. k-state.edu
Specialized models like PepBERT have been developed specifically for short peptides, as they are underrepresented in large protein databases, leading to improved performance on peptide-specific tasks. biorxiv.orgsciety.org
pLMs can be used to complete partial peptide sequences, offering a way to reconstruct full sequences from limited experimental data. arxiv.orgresearchgate.net
Graph-Based Deep Learning for Multi-Functional Peptide Identification
Graph-based deep learning models represent peptides and their potential functions as a network of nodes and edges. This approach is particularly powerful for identifying multi-functional peptides—those with more than one biological activity. nih.govbiorxiv.org Models like graph attention networks (GATs) can learn the complex relationships between different functions and use this information to make more accurate predictions. researchgate.net
Research Findings:
A novel method named iMFP-LG combines pLMs with GATs to identify multi-functional peptides, outperforming previous methods. nih.govbiorxiv.org This approach converts the problem of predicting multiple labels into a graph node classification task. nih.gov
Another model, PepMNet, uses a hierarchical graph approach, integrating information at both the atom level and the amino acid level to predict peptide properties. rsc.org
These graph-based methods have been successfully used to screen large databases and discover new candidate peptides with desired combinations of functions, such as both anticancer and antimicrobial activities. biorxiv.orgresearchgate.netbiorxiv.org
AI-Aided Peptide Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of peptide design, offering powerful tools to navigate the vast combinatorial space of amino acid sequences. For a peptide such as this compound, AI can be instrumental in predicting and enhancing its physicochemical and biological properties. These computational approaches can significantly accelerate the development of novel peptide-based therapeutics and diagnostics by minimizing the need for extensive, time-consuming, and costly experimental screening.
| Peptide Sequence | Predicted Binding Affinity (Kd, nM) | Predicted Stability (Half-life, h) | Predicted Solubility (mg/mL) |
|---|---|---|---|
| This compound | 50 | 12 | 1.5 |
| H-Ala-pro-glu-pro-tyr-val-trp-asp-OH | 75 | 14 | 1.8 |
| H-Ile-pro-ala-pro-tyr-val-trp-asp-OH | 45 | 11 | 1.4 |
| H-Ile-pro-glu-pro-phe-val-trp-asp-OH | 60 | 13 | 1.6 |
| H-Ile-pro-glu-pro-tyr-ala-trp-asp-OH | 55 | 12.5 | 1.5 |
| H-Ile-pro-glu-pro-tyr-val-trp-ala-OH | 80 | 11.5 | 1.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
Furthermore, generative AI models can be used to design entirely new peptide sequences with desired properties. These models can be constrained by specific parameters, such as the inclusion of certain amino acid types or the avoidance of sequences known to cause toxicity or instability. This de novo design capability opens up new avenues for discovering peptides with novel functions.
The computational and theoretical study of peptides like this compound using AI provides a powerful and efficient framework for peptide engineering. By combining the predictive power of machine learning with experimental validation, researchers can accelerate the discovery and development of next-generation peptide-based technologies.
Stability and Degradation Pathways of H Ile Pro Glu Pro Tyr Val Trp Asp Oh in Research Environments
Enzymatic Degradation Studies of H-Ile-pro-glu-pro-tyr-val-trp-asp-OH
The susceptibility of a peptide to enzymatic degradation depends on the presence of specific cleavage sites recognized by various proteases. The peptide this compound contains several such sites, making it prone to cleavage by common endopeptidases.
Aminopeptidases : These enzymes cleave peptide bonds sequentially from the N-terminus of a peptide. In the case of this compound, an aminopeptidase (B13392206) would first remove the N-terminal Isoleucine. However, the subsequent residue is Proline, and the Isoleucyl-Proline bond is resistant to many general aminopeptidases, potentially slowing further degradation from the N-terminus.
Endopeptidases : These enzymes cleave peptide bonds within the peptide chain and exhibit specificity for certain amino acid residues.
Chymotrypsin (B1334515) : This enzyme preferentially cleaves peptide bonds on the C-terminal side of large aromatic residues such as Tryptophan (Trp) and Tyrosine (Tyr). The subject peptide contains two potential chymotrypsin cleavage sites: after Tyr⁵ and Trp⁷.
Prolyl Endopeptidase (PEP) : PEP is a serine protease that specifically cleaves peptide bonds on the C-terminal side of Proline residues. uniprot.org The sequence contains two Proline residues at positions 2 and 4, making the Pro²-Glu³ and Pro⁴-Tyr⁵ bonds susceptible to cleavage by this enzyme.
Glutamyl Endopeptidase (e.g., V8 Protease) : This protease cleaves at the C-terminal side of Glutamic acid (Glu) and Aspartic acid (Asp) residues. nih.gov Therefore, the Glu³-Pro⁴ bond is a potential cleavage site. Since Aspartic acid is the C-terminal residue, it does not offer an internal cleavage site for this enzyme.
Trypsin : Trypsin cleaves at the C-terminal side of basic amino acids Lysine and Arginine. mdpi.com As this peptide lacks both residues, it would be resistant to tryptic digestion.
The action of specific endopeptidases would result in a variety of smaller peptide fragments. The identification of these fragments is key to understanding the degradation profile of the parent peptide. The table below summarizes the potential cleavage sites and the resulting degradation products.
| Enzyme | Cleavage Site (Bond) | Potential Degradation Products |
|---|---|---|
| Chymotrypsin | Tyr⁵–Val⁶ | H-Ile-Pro-Glu-Pro-Tyr-OH H-Val-Trp-Asp-OH |
| Chymotrypsin | Trp⁷–Asp⁸ | H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-OH H-Asp-OH |
| Prolyl Endopeptidase | Pro²–Glu³ | H-Ile-Pro-OH H-Glu-Pro-Tyr-Val-Trp-Asp-OH |
| Prolyl Endopeptidase | Pro⁴–Tyr⁵ | H-Ile-Pro-Glu-Pro-OH H-Tyr-Val-Trp-Asp-OH |
| Glutamyl Endopeptidase | Glu³–Pro⁴ | H-Ile-Pro-Glu-OH H-Pro-Tyr-Val-Trp-Asp-OH |
Characterization of Degradation Products of this compound
The identification and quantification of degradation products are essential for understanding the stability profile of this compound. A combination of analytical techniques is typically employed for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for separating the parent peptide from its degradation products. Degradation products, such as those with pyroglutamic acid or isomerized aspartyl residues, often have different retention times compared to the intact peptide due to changes in polarity. The use of ultra-high-performance liquid chromatography (UHPLC) can offer improved resolution and sensitivity.
Mass Spectrometry (MS): Mass spectrometry is indispensable for identifying degradation products by providing accurate molecular weight information. When coupled with HPLC (LC-MS), it allows for the mass analysis of each separated peak. Tandem mass spectrometry (MS/MS) can further elucidate the structure of degradation products by fragmenting the ions and analyzing the resulting fragment ions, which can pinpoint the exact site of modification, such as the formation of pyroglutamic acid or a succinimide (B58015) intermediate. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about the peptide and its degradation products in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments can help to identify changes in the chemical environment of specific protons and carbons, confirming structural modifications like cyclization or isomerization.
The following table outlines the primary analytical techniques used to characterize the degradation products of peptides like this compound.
| Analytical Technique | Application in Degradation Analysis | Information Obtained |
| High-Performance Liquid Chromatography (HPLC/UHPLC) | Separation of the parent peptide from its degradation products. | Purity assessment, quantification of degradation products, information on the polarity of degradants. |
| Mass Spectrometry (MS/MS) | Identification of degradation products based on mass-to-charge ratio. acs.org | Molecular weight of degradants, identification of specific modifications (e.g., -18 Da for pGlu), sequence confirmation of degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the peptide and its degradants in solution. | Confirmation of structural changes, identification of isomeric forms, information on peptide conformation. |
Table of Compound Names
| Abbreviation | Full Name |
| This compound | Isoleucyl-prolyl-glutamyl-prolyl-tyrosyl-valyl-tryptophyl-aspartic acid |
| pGlu | Pyroglutamic acid |
| DKP | Diketopiperazine |
| Ile | Isoleucine |
| Pro | Proline |
| Glu | Glutamic acid |
| Tyr | Tyrosine |
| Val | Valine |
| Trp | Tryptophan |
| Asp | Aspartic acid |
Research Applications and Methodological Utility of H Ile Pro Glu Pro Tyr Val Trp Asp Oh
Development of Research Probes and Affinity Tools from H-Ile-pro-glu-pro-tyr-val-trp-asp-OH
The conversion of peptides like this compound into research probes is a cornerstone of molecular imaging and interaction studies. nih.gov These probes are essential for detecting and quantifying the peptide's binding targets, such as specific cell surface receptors, in various experimental systems. The development of such tools hinges on the attachment of a detectable label, such as a radionuclide, a fluorescent molecule, or an affinity tag like biotin (B1667282), to the peptide sequence.
Key to this process is the selection of a labeling strategy that preserves the peptide's native binding affinity and specificity. nih.gov The structure of this compound offers several amino acid residues that can serve as attachment points for these labels, including the N-terminal amine, the C-terminal carboxyl, and the side chains of tyrosine, glutamic acid, and aspartic acid.
Examples of Probe Development Strategies:
Radiolabeling: For diagnostic imaging or in vitro binding assays, the peptide can be labeled with radionuclides like 18F, 68Ga, or 111In. nih.gov This is typically achieved by attaching a chelating molecule to the peptide, which then sequesters the radioactive metal ion. mdpi.com The tyrosine residue is a common site for direct radioiodination.
Fluorescent Labeling: Attaching a fluorophore (e.g., FITC, Cy5) allows for visualization of the peptide's localization in cells and tissues via fluorescence microscopy. This method is invaluable for studying receptor trafficking and internalization.
Biotinylation: Conjugating biotin to the peptide creates a high-affinity probe for use in streptavidin-based detection systems. This is widely applied in techniques like ELISA and Western blotting to identify and quantify binding partners.
These modified peptides can be used as affinity tools, for example, in affinity chromatography. Here, the peptide is immobilized on a solid support to selectively capture and purify its binding partners from complex biological samples like cell lysates.
Use in In Vitro Assay Development and High-Throughput Screening
The peptide this compound is a valuable reagent for the development of customized in vitro assays designed to investigate specific biological interactions. criver.com Such assays are fundamental in the early stages of drug discovery and for elucidating physiological pathways. danaher.com The peptide can be employed in various assay formats to identify and characterize molecules that modulate the biological system it interacts with.
In high-throughput screening (HTS), this peptide can be used to screen large libraries of small molecules or other compounds to find "hits" that either mimic its activity (agonists) or block it (antagonists). nih.gov
Common In Vitro Assay Applications:
| Assay Type | Role of this compound | Purpose |
| Competitive Binding Assay | Labeled Ligand or Unlabeled Competitor | To identify and measure the affinity of other compounds that bind to the same target receptor. |
| Enzyme Activity Assay | Enzyme Substrate | If the peptide is a substrate for an enzyme, it can be used to screen for enzyme inhibitors. americanpeptidesociety.org |
| Cell-Based Functional Assays | Stimulant or Antagonist | To measure a cellular response (e.g., calcium influx, cAMP production) following receptor activation or blockade. criver.comnih.gov |
| Phenotypic Screening | Bioactive Probe | To observe changes in cell morphology, proliferation, or other complex cellular functions. criver.com |
The development of these assays requires careful optimization to ensure they are robust, reproducible, and sensitive enough for their intended purpose. nih.gov
Peptide Array and Library Applications for this compound Research
Peptide libraries and arrays are powerful tools for systematically probing molecular interactions and optimizing peptide function. americanpeptidesociety.orggenosphere-biotech.com For a peptide like this compound, these technologies can be used to map its structure-activity relationship (SAR), identify critical residues for binding, and discover novel sequences with enhanced properties. bonopusbio.com
A peptide library is a vast collection of different peptide sequences. youtube.com By synthesizing variations of the original this compound sequence, researchers can perform large-scale screening to find peptides with improved affinity, selectivity, or stability. youtube.com
Types of Peptide Libraries and Their Applications:
| Library Type | Description | Research Goal |
| Alanine (B10760859) Scanning Library | Each amino acid of the peptide is systematically replaced with alanine. | To identify key residues essential for the peptide's biological activity. youtube.com |
| Truncation Library | Peptides are systematically shortened from the N- or C-terminus. | To determine the minimal sequence required for activity. youtube.com |
| Positional Scanning Library | A specific position in the peptide sequence is substituted with all other natural amino acids. | To optimize the amino acid at a specific position for enhanced function. youtube.com |
| Random Library | Regions of the peptide are replaced with random amino acid sequences. | To discover novel peptide sequences with high affinity for a target. youtube.com |
These libraries are instrumental in fields like epitope mapping, drug discovery, and the general study of protein-protein interactions. americanpeptidesociety.orgbonopusbio.com
Bioconjugation and Functionalization Strategies for this compound
Bioconjugation is the chemical process of linking a molecule like the peptide this compound to another molecule, such as a protein, a drug, or a nanoparticle. tue.nl This strategy is fundamental to creating the research probes mentioned earlier and for developing targeted therapeutics. The success of bioconjugation relies on selective chemical reactions that target specific functional groups within the peptide sequence without compromising its activity. researchgate.net
The peptide this compound possesses several reactive side chains suitable for conjugation:
Amine groups: The N-terminal α-amino group on Isoleucine.
Carboxyl groups: The C-terminal α-carboxyl group on Aspartic Acid, and the side chains of Glutamic Acid and Aspartic Acid.
Phenolic hydroxyl group: The side chain of Tyrosine.
Common Bioconjugation Chemistries:
| Target Functional Group | Reagent/Chemistry | Application |
| Primary Amines (N-terminus) | NHS esters, Isothiocyanates | Attachment of fluorophores, biotin, drugs, or linking to surfaces. |
| Carboxylic Acids (C-terminus, Asp, Glu) | Carbodiimide (EDC) chemistry | Immobilization onto amine-functionalized surfaces, conjugation to other molecules via an amide bond. tue.nl |
| Phenols (Tyrosine) | Azo-coupling, Tyrosine-click chemistry | Site-specific labeling and modification. mdpi.com |
| Indoles (Tryptophan) | Not commonly used for conjugation but can be targeted under specific conditions. | Advanced site-specific modifications. |
These chemical strategies allow for the precise functionalization of the peptide, enabling its use in a wide array of advanced research and biomedical applications, from creating targeted imaging agents to engineering complex biomaterials. tue.nlnih.gov
Emerging Methodological Considerations and Advanced Techniques in Peptide Research
Integration of Multi-Omics Data in Peptide Discovery
The discovery of novel peptides is no longer solely reliant on traditional biochemical isolation. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of biological systems, enabling the identification of new therapeutic targets and bioactive molecules. nih.govencyclopedia.pub This multi-omics approach is a powerful engine for discovering peptides by revealing the molecular signatures of diseases and constructing detailed molecular pathways. nih.govnih.gov
For a peptide such as H-Ile-pro-glu-pro-tyr-val-trp-asp-OH, a multi-omics strategy could elucidate its origins and potential functions. For instance, genomic and transcriptomic data can pinpoint the gene encoding a precursor protein and the conditions under which it is expressed. aragen.com Proteomics would then confirm the existence of the peptide itself within a complex biological sample, while metabolomics could reveal its impact on cellular metabolic pathways. nih.govnih.gov This integrated approach accelerates drug discovery and development by providing in-depth molecular insights and helping to predict drug efficacy and safety more rapidly. pharmalex.com
A key advantage of this strategy is the ability to identify and validate new drug targets by uncovering the biological basis of diseases through the analysis of genetic and protein variations. aragen.com Network-based multi-omics integration, in particular, can capture the complex interactions between potential drug candidates and their multiple targets, which is crucial for predicting drug responses and identifying novel therapeutic avenues. nih.gov
Table 1: Application of Multi-Omics in Peptide Discovery
| Omics Field | Contribution to Peptide Discovery | Relevance to this compound |
|---|---|---|
| Genomics | Identifies the gene encoding the precursor protein. aragen.com | Could reveal the genetic origin of the peptide. |
| Transcriptomics | Determines the expression levels of the corresponding mRNA under various conditions. | Could indicate the physiological conditions under which the peptide is produced. |
| Proteomics | Directly detects and quantifies the peptide in biological samples. nih.gov | Would confirm the in vivo presence and abundance of the peptide. |
| Metabolomics | Assesses the functional impact of the peptide on metabolic pathways. | Could uncover the biological activity and mechanism of action. |
Novel Analytical Technologies for Peptide Characterization
Once a peptide like this compound is identified, its precise characterization is paramount. This involves determining its amino acid sequence, three-dimensional structure, and purity. oxfordglobal.com A suite of advanced analytical techniques is employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being cornerstones. polarispeptides.comresolvemass.caresolvemass.ca
Mass spectrometry is a powerful tool for determining the molecular weight and sequence of peptides. polarispeptides.com Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are used to ionize the peptide with minimal fragmentation. polarispeptides.com Tandem mass spectrometry (MS/MS) then fragments the peptide to deduce its amino acid sequence. polarispeptides.comwalshmedicalmedia.com
Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. polarispeptides.comnih.gov Techniques such as 1D and 2D NMR can reveal insights into how the peptide folds and interacts with other molecules. polarispeptides.com Circular dichroism (CD) spectroscopy is another vital technique used to analyze the secondary structure of peptides, such as α-helices and β-sheets. resolvemass.ca
High-performance liquid chromatography (HPLC) is crucial for purifying the peptide and assessing its purity by separating it from any contaminants. oxfordglobal.comresolvemass.ca Furthermore, ion mobility spectrometry (IMS) can be used to separate isomeric impurities that may not be resolved by HPLC alone. oxfordglobal.com
Table 2: Comparison of Key Analytical Techniques for Peptide Characterization
| Technique | Information Provided | Application to this compound |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight, amino acid sequence, post-translational modifications. polarispeptides.comresolvemass.cawalshmedicalmedia.com | Confirmation of the peptide's mass and primary structure. |
| NMR Spectroscopy | 3D structure in solution, dynamics, molecular interactions. polarispeptides.comnih.gov | Elucidation of its conformational properties and potential binding partners. |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet). resolvemass.ca | Analysis of its folding patterns. |
| HPLC | Purity, quantification. oxfordglobal.comresolvemass.ca | Isolation of the pure peptide and verification of its homogeneity. |
| Ion Mobility Spectrometry (IMS) | Separation of isomers, conformational information. oxfordglobal.com | Resolution of any co-eluting or isomeric impurities. |
Automation and Miniaturization in Peptide Synthesis and Screening
The synthesis and screening of peptides have been revolutionized by automation and miniaturization. nih.govsptlabtech.com Automated solid-phase peptide synthesis (SPPS) has become a routine method for producing peptides like this compound. beilstein-journals.orgnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support, which simplifies the removal of excess reagents and byproducts. americanpeptidesociety.orgyoutube.com
Microwave-assisted SPPS is a significant advancement that dramatically reduces synthesis time and improves the purity of the final product by using microwave energy to accelerate the chemical reactions. nih.govnih.govcreative-peptides.com This technology allows for the rapid synthesis of even "difficult" peptide sequences. nih.gov Automated systems, often incorporating microwave technology, enable the parallel synthesis of many peptides simultaneously, which is essential for creating peptide libraries for screening purposes. nih.govnih.gov
Miniaturization has transformed the screening of these peptide libraries. nih.gov High-throughput screening (HTS) in microplate formats (e.g., 96, 384, or 1536 wells) allows for the rapid testing of thousands of peptides for a specific biological activity. nih.govbmglabtech.com This approach is critical for identifying lead compounds from large and diverse peptide libraries. biosynth.comnih.gov The reduction in reaction volumes not only saves on costly reagents but also allows for a greater number of experiments to be performed with limited sample material. sptlabtech.com
Table 3: Advantages of Automation and Miniaturization in Peptide Research
| Technology | Key Advantages | Impact on Research of this compound |
|---|---|---|
| Automated SPPS | Increased speed, higher throughput, improved reproducibility, reduced manual labor. beilstein-journals.orgamericanpeptidesociety.orgyoutube.com | Enables efficient and reliable synthesis of the peptide and its analogues. |
| Microwave-Assisted SPPS | Drastically reduced reaction times, higher purity, ability to synthesize difficult sequences. nih.govcreative-peptides.comformulationbio.com | Facilitates rapid production of high-quality peptide for research. |
| High-Throughput Screening (HTS) | Massively parallel testing, rapid identification of active peptides, requires small sample volumes. nih.govbmglabtech.com | Allows for efficient screening of variants of the peptide to optimize its activity. |
| Miniaturization | Reduced reagent consumption and cost, conservation of precious samples, increased experimental density. sptlabtech.com | Makes the study of the peptide and its derivatives more cost-effective and scalable. |
Conclusion and Future Research Directions for H Ile Pro Glu Pro Tyr Val Trp Asp Oh
Summary of Current Research Landscape and Key Findings
Currently, there is no specific body of research literature dedicated to the peptide H-Ile-pro-glu-pro-tyr-val-trp-asp-OH. However, a theoretical landscape of its potential properties and functions can be inferred from the characteristics of its constituent amino acids. The peptide is composed of a mix of hydrophobic, acidic, and aromatic residues, suggesting it may possess amphipathic qualities.
The presence of two proline residues is significant, as proline introduces kinks into peptide backbones, likely conferring a rigid and defined three-dimensional structure. khanacademy.org The acidic residues, glutamic acid and aspartic acid, impart a net negative charge at physiological pH, suggesting potential interactions with positively charged molecules or metal ions. wikipedia.org The aromatic residues, tyrosine and tryptophan, could be involved in various molecular interactions, including protein-protein binding, and can be used for spectroscopic quantification of the peptide. khanacademy.org Tyrosine, in particular, is a key residue for phosphorylation, suggesting the peptide could be a substrate for protein kinases and play a role in cellular signaling pathways. khanacademy.org
The hydrophobic amino acids, isoleucine and valine, contribute to the potential for the peptide to interact with lipid membranes or hydrophobic pockets in larger proteins. wikipedia.org This combination of structural rigidity, charge, and hydrophobicity suggests that this compound could be a candidate for various biological activities, such as enzymatic inhibition or receptor modulation.
Table 1: Physicochemical Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Formula | Molecular Weight ( g/mol ) | Isoelectric Point (pI) | Key Property |
|---|---|---|---|---|---|
| Isoleucine | Ile, I | C6H13NO2 | 131.17 | 5.94 | Hydrophobic |
| Proline | Pro, P | C5H9NO2 | 115.13 | 6.30 | Structural rigidity |
| Glutamic Acid | Glu, E | C5H9NO4 | 147.13 | 3.22 | Acidic, negatively charged |
| Tyrosine | Tyr, Y | C9H11NO3 | 181.19 | 5.66 | Aromatic, polar, phosphorylatable |
| Valine | Val, V | C5H11NO2 | 117.15 | 5.96 | Hydrophobic |
| Tryptophan | Trp, W | C11H12N2O2 | 204.23 | 5.89 | Aromatic, largest amino acid |
| Aspartic Acid | Asp, D | C4H7NO4 | 133.10 | 2.77 | Acidic, negatively charged |
Data sourced from various publicly available databases on amino acid properties. usvpeptides.com
Identification of Unanswered Questions and Research Gaps Pertaining to this compound
Given that this compound is a novel peptide sequence, the research gaps are extensive and encompass its fundamental biochemical and physiological properties. The primary unanswered questions include:
Three-Dimensional Structure: What is the precise three-dimensional conformation of the peptide in aqueous solution and in the presence of biological membranes? The two proline residues suggest a constrained structure, but its exact nature is unknown.
Biological Activity: Does this peptide exhibit any specific biological activity? Potential activities could include antimicrobial, antihypertensive, antioxidant, or cell-signaling roles.
Mechanism of Action: If biologically active, what is the molecular mechanism underlying its function? This includes identifying its cellular and molecular targets, such as specific receptors, enzymes, or ion channels.
Structure-Activity Relationship: Which amino acid residues are critical for its potential biological activity? Understanding the contribution of each residue is crucial for designing more potent or stable analogues.
Metabolic Stability: How is the peptide metabolized in biological systems? Its susceptibility to proteases and its resulting half-life are key determinants of its potential therapeutic utility.
Biosynthesis and Regulation: Is this peptide a naturally occurring compound? If so, what is the biosynthetic pathway, and how is its production regulated within the organism?
Prospective Avenues for Academic Inquiry and Methodological Development
To address the aforementioned research gaps, a multi-faceted research program is required. The following avenues for academic inquiry and methodological development are proposed:
Academic Inquiry:
Chemical Synthesis and Purification: The first step is the chemical synthesis of the peptide, likely using solid-phase peptide synthesis (SPPS) techniques, followed by purification using high-performance liquid chromatography (HPLC). acs.org
Structural Elucidation: The secondary and tertiary structure of the peptide can be investigated using techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography could be employed if the peptide can be crystallized.
In Vitro Screening: A broad-based screening approach using various cell-based and biochemical assays should be conducted to identify any potential biological activities. This could include assays for enzyme inhibition, receptor binding, antimicrobial activity, and effects on cell proliferation and signaling.
Target Identification: Should a biological activity be identified, techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and surface plasmon resonance (SPR) can be used to identify its molecular binding partners.
Metabolic Stability Studies: The stability of the peptide can be assessed by incubating it with plasma, serum, or specific proteases and analyzing its degradation over time using HPLC or mass spectrometry.
Methodological Development:
Computational Modeling: Prior to and in parallel with experimental work, molecular modeling and dynamics simulations can be used to predict the three-dimensional structure of the peptide and its potential interactions with biological targets.
Peptide Analogues: Based on initial structure-activity relationship studies, new analogues of the peptide can be designed and synthesized to enhance activity, selectivity, and metabolic stability. This could involve substituting L-amino acids with D-amino acids or other non-natural amino acids to reduce susceptibility to proteolysis. nih.gov
Development of Specific Antibodies: The generation of monoclonal or polyclonal antibodies specific to this compound would be invaluable for its detection and quantification in biological samples, facilitating studies on its potential natural occurrence and physiological roles.
Q & A
Q. How can multi-omics data integrate into functional studies of this peptide?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling pathways. Use bioinformatics tools (STRING, KEGG) for pathway enrichment and network analysis. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing in relevant models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
